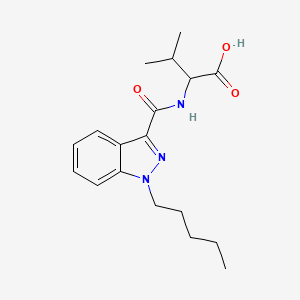
AMB butanoic acid metabolite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AMB butanoic acid metabolite, also known as MMB-PINACA 3-methylbutanoic acid metabolite, is a synthetic cannabinoid metabolite. Synthetic cannabinoids are a class of novel psychoactive substances that mimic the effects of naturally occurring cannabinoids found in cannabis. These compounds are often used in forensic and toxicological studies to understand the metabolism and effects of synthetic cannabinoids .
准备方法
Synthetic Routes and Reaction Conditions
AMB butanoic acid metabolite is typically synthesized through the hydrolysis of its parent compound, AMB. The process involves the transformation of the methyl ester functional group to a terminal carboxylic acid. This reaction is usually carried out under acidic or basic conditions, depending on the specific requirements of the synthesis .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as ester hydrolysis, purification, and crystallization to obtain the final product with a purity of ≥98% .
化学反应分析
Types of Reactions
AMB butanoic acid metabolite undergoes several types of chemical reactions, including:
Oxidation: Conversion of the parent compound to the metabolite through oxidative processes.
Hydrolysis: Ester hydrolysis to form the carboxylic acid metabolite.
Substitution: Potential substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The primary product formed from these reactions is the this compound itself. Other minor products may include various oxidized or substituted derivatives depending on the specific reaction conditions .
科学研究应用
AMB butanoic acid metabolite is widely used in scientific research, particularly in the fields of forensic toxicology and analytical chemistry. Its applications include:
Forensic Toxicology: Used as a reference standard for the detection and quantification of synthetic cannabinoids in biological samples.
Analytical Chemistry: Employed in the development and validation of analytical methods for the identification of synthetic cannabinoids and their metabolites.
Pharmacology: Studied to understand the pharmacokinetics and pharmacodynamics of synthetic cannabinoids.
Environmental Studies: Used to assess the environmental impact and degradation of synthetic cannabinoids.
作用机制
The mechanism of action of AMB butanoic acid metabolite involves its interaction with cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes. The metabolite acts as an agonist at these receptors, mimicking the effects of natural cannabinoids and leading to various pharmacological effects .
相似化合物的比较
Similar Compounds
- MMB-FUBINACA 3-methylbutanoic acid metabolite
- 5F-MDMB-PINACA 3,3-dimethylbutanoic acid
- 5F-MDMB-PICA 3,3-dimethylbutanoic acid
Uniqueness
AMB butanoic acid metabolite is unique due to its specific chemical structure and metabolic pathway. While it shares similarities with other synthetic cannabinoid metabolites, its distinct molecular configuration and interaction with cannabinoid receptors set it apart. This uniqueness makes it a valuable compound for research and forensic applications .
属性
IUPAC Name |
3-methyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-4-5-8-11-21-14-10-7-6-9-13(14)16(20-21)17(22)19-15(12(2)3)18(23)24/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H,19,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGKRLHOLBHGBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














